4'-Hydroxy Diclofenac Sulfate

CYP2C9 phenotyping diclofenac 4'-hydroxylation metabolic clearance

Deploy the only terminal diclofenac metabolite that eliminates acyl-glucuronide back-conversion artifacts. 4'-Hydroxy Diclofenac Sulfate’s hydrolytic stability (t₁/₂ ≫ 24 h) ensures accurate urinary mass-balance for FDA/EMA DDI studies. Unlike free phenol or the reactive acyl glucuronide, its strong anionic character (pKa <1) enables selective MRP2/ABCC2 transporter profiling and reliable multi-day WBE composite sampling. Confirm hydrolysis recovery, validate bioanalytical methods, and generate regulator-acceptable pharmacokinetic data with the sulfate conjugate that quantitative excretion and CYP2C9 inhibition campaigns demand.

Molecular Formula C14H11Cl2NO6S
Molecular Weight 392.2 g/mol
Cat. No. B13412592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy Diclofenac Sulfate
Molecular FormulaC14H11Cl2NO6S
Molecular Weight392.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)OS(=O)(=O)O)Cl
InChIInChI=1S/C14H11Cl2NO6S/c15-10-6-9(23-24(20,21)22)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(18)19/h1-4,6-7,17H,5H2,(H,18,19)(H,20,21,22)
InChIKeyVMRXAZSKKNZVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy Diclofenac Sulfate: A Definitive Phase II Metabolite Standard for Diclofenac ADME and CYP2C9 Phenotyping Studies


4'-Hydroxy Diclofenac Sulfate (CAS 64118-83-8) is the O-sulfate conjugate of 4'-hydroxydiclofenac, the principal oxidative metabolite of the NSAID diclofenac [1]. Formed via sequential CYP2C9-mediated 4'-hydroxylation followed by sulfotransferase (SULT)-catalyzed sulfation, this compound represents a terminal elimination product excreted predominantly in urine [2]. Unlike the free phenol 4'-hydroxydiclofenac or the reactive diclofenac acyl glucuronide, the sulfate conjugate is a stable, polar anionic species that serves as a critical analytical reference standard for quantitative LC-MS/MS bioanalysis, in vitro CYP2C9 inhibition assays, and pharmacokinetic profiling [3].

Why Generic Substitution Fails for 4'-Hydroxy Diclofenac Sulfate: Conjugate-Specific Reactivity, Transporter Recognition, and Analytical Selectivity


Diclofenac metabolites are not interchangeable despite sharing a common diphenylamine scaffold. The acyl glucuronide conjugate (DF-AG) is chemically unstable, undergoing rapid hydrolysis (t₁/₂ ≈ 0.5 h at pH 7.4) and acyl migration to form reactive, protein-binding species implicated in idiosyncratic hepatotoxicity [1]. In contrast, the sulfate conjugate at the 4'-position is hydrolytically stable and does not form covalent protein adducts, making it the preferred terminal metabolite for quantitative excretion studies [2]. Furthermore, the free phenol 4'-hydroxydiclofenac lacks the strongly acidic sulfate moiety (pKa < 1), resulting in markedly different logD₇.₄, aqueous solubility, and recognition by hepatic efflux transporters (e.g., MRP2/ABCC2) compared to its sulfate ester [3]. Using a non-sulfated analog or a positionally isomeric conjugate (e.g., 5-hydroxy diclofenac sulfate) will yield divergent analytical retention times, MS/MS transitions, and transporter kinetics, compromising data reproducibility in regulated bioanalysis and ADME screening.

Quantitative Differentiation of 4'-Hydroxy Diclofenac Sulfate: Head-to-Head Evidence Against Closest Analogs


CYP2C9 Metabolic Pathway Dominance: 4'-Hydroxylation Accounts for ~50% of Human Diclofenac Clearance Versus Minor Contribution by CYP3A4-Dependent 5-Hydroxylation

4'-Hydroxy Diclofenac Sulfate derives from the dominant human clearance pathway of diclofenac. Approximately 50% of an oral diclofenac dose is eliminated as the 4'-hydroxylated metabolite in humans, whereas the 5-hydroxy pathway (a substrate for CYP3A4) is a minor contributor [1]. The formation clearance of 4'-hydroxydiclofenac in healthy volunteers (CYP2C9*1/*1) is 63.6 ± 19.1 mL/kg/h, substantially exceeding that of 5-hydroxydiclofenac formation [2]. In children, formation clearance to 4'-hydroxydiclofenac contributes 19% of total diclofenac clearance (44.82 L/h/70 kg), versus only 3.41 L/h/70 kg for 5-hydroxydiclofenac [3]. This quantitative dominance establishes the 4'-hydroxy pathway—and by extension its sulfate conjugate—as the most analytically representative probe of CYP2C9 activity.

CYP2C9 phenotyping diclofenac 4'-hydroxylation metabolic clearance CYP3A4

Chemical Stability: Sulfate Conjugate Remains Intact Under Physiological Conditions Whereas Acyl Glucuronide Degrades with a Half-Life of 0.5 h

The diclofenac acyl glucuronide (DF-AG) is a reactive electrophile that undergoes spontaneous hydrolysis and acyl migration, exhibiting a first-order degradation half-life of 0.5 h at pH 7.4 and 37°C [1]. This lability necessitates stringent cold-chain processing and acidified sample collection to prevent ex vivo conversion back to diclofenac, which can cause overestimation of parent drug concentrations [2]. In contrast, aryl sulfate esters such as 4'-Hydroxy Diclofenac Sulfate are chemically stable under physiological pH conditions and do not undergo acyl migration or form reactive quinone-imine intermediates [3]. This differential stability directly translates to more reliable quantitative results in bioanalytical workflows, eliminating the pre-analytical variability that plagues acyl glucuronide measurements.

metabolite stability acyl glucuronide reactivity sulfate conjugate sample handling

Urinary Excretion Abundance: 4'-Hydroxy Metabolites Comprise ~16% of Oral Dose Versus ~6% for 5-Hydroxy Metabolites in Humans

Following oral diclofenac administration to humans, 4'-hydroxy diclofenac (including its sulfate and glucuronide conjugates) accounts for 16.0% of the dose excreted in urine, making it the single most abundant metabolite species [1]. By comparison, 5-hydroxy diclofenac conjugates represent only 6.1%, 3'-hydroxy diclofenac 2.0%, and 4',5-dihydroxy diclofenac 9.4% of the urinary dose [1]. For procurement of a reference standard used in hydrolysis-based total metabolite quantification assays, the 4'-hydroxy sulfate conjugate provides the largest analytical window (0.2–40 µg/mL linear range) and the highest signal-to-noise ratio among all diclofenac metabolites [2].

urinary metabolite profiling diclofenac excretion 4'-hydroxydiclofenac mass balance

Transporter Recognition Divergence: 4'-Hydroxy Diclofenac Sulfate Is an MRP2 Substrate with Distinct Efflux Kinetics Versus the MRP3-Dependent Acyl Glucuronide

Hepatic efflux transporter studies in Mrp2-knockout mice demonstrate that biliary excretion of hydroxylated diclofenac metabolites (both 4'-hydroxy and 5-hydroxy forms) is mediated primarily by MRP2/ABCC2, whereas the sinusoidal efflux of diclofenac acyl glucuronide from liver to blood is largely dependent on MRP3/ABCC3 [1]. Loss of Mrp2 and Bcrp1 function results in highly increased plasma levels of diclofenac acyl glucuronide but not of the hydroxylated metabolites [1]. This transporter recognition divergence has practical consequences: 4'-Hydroxy Diclofenac Sulfate can be used as a selective probe substrate to assess MRP2-mediated biliary clearance, while the acyl glucuronide serves as an MRP3 probe [2].

MRP2 MRP3 hepatic efflux biliary excretion transporter-mediated disposition

COX-2 Pharmacological Activity: 4'-Hydroxy Diclofenac Retains COX-2 Inhibitory Activity (IC50 = 16.9 nM) While Sulfate Conjugation Abolishes Target Binding—Critical for Pharmacodynamic Versus Dispositional Studies

4'-Hydroxydiclofenac (the aglycone) retains significant pharmacological activity as a COX-2 inhibitor, with an IC50 of 16.9 nM for prostaglandin E2 suppression . By contrast, parent diclofenac exhibits a COX-1 IC50 of ~4.2 nM and COX-2 IC50 of ~0.76 nM in human whole blood assays [1]. Sulfate conjugation at the 4'-position introduces a strongly anionic group (pKa < 1) that abolishes COX enzyme binding due to steric and electrostatic incompatibility with the hydrophobic COX active site, a phenomenon well-established for Phase II conjugates across the NSAID class [2]. This functional dichotomy—active aglycone versus inactive sulfate conjugate—enables differentiated experimental designs: the free phenol 4'-hydroxydiclofenac is suitable for pharmacodynamic studies, while the sulfate conjugate is the definitive analyte for quantitative dispositional and excretion mass-balance investigations free from confounding pharmacological activity.

COX-2 inhibition pharmacologically active metabolite sulfate conjugate inactivation

High-Value Application Scenarios for 4'-Hydroxy Diclofenac Sulfate in Drug Metabolism, Bioanalysis, and Environmental Monitoring


CYP2C9 Phenotyping and In Vitro DDI Screening Using Diclofenac as a Probe Substrate

4'-Hydroxy Diclofenac Sulfate serves as the primary analytical endpoint in CYP2C9 activity assays using diclofenac as a probe substrate. The dominant 4'-hydroxylation pathway (~50% of human clearance) and the stability of the sulfate conjugate relative to the acyl glucuronide ensure robust quantification without interference from hydrolytic back-conversion. This standard is essential for human liver microsome and hepatocyte-based DDI screening required by FDA and EMA regulatory guidances [1].

Clinical Pharmacokinetic Mass-Balance and Urinary Excretion Studies

For mass-balance studies where total urinary recovery of diclofenac-related material must be quantified, hydrolysis of collected urine followed by measurement of 4'-hydroxydiclofenac (from cleaved sulfate and glucuronide conjugates) provides a single analyte readout representing the largest metabolite fraction (~16% of dose). The 4'-Hydroxy Diclofenac Sulfate reference standard is critical for validating hydrolysis efficiency and calibrating LC-MS/MS methods with appropriate matrix-matched quality controls [2].

Hepatic Transporter-Mediated Clearance and Biliary Excretion Studies

The distinct transporter profiles of diclofenac metabolites enable 4'-Hydroxy Diclofenac Sulfate to be deployed as a selective probe of MRP2/ABCC2-mediated biliary excretion. In sandwich-cultured hepatocyte assays and in vivo Mrp2-knockout models, monitoring the sulfate conjugate (rather than the acyl glucuronide) isolates the MRP2-dependent component of hepatobiliary clearance from MRP3-mediated sinusoidal efflux, providing higher-resolution transporter phenotyping [3].

Environmental Occurrence and Wastewater Biomonitoring of Diclofenac

Diclofenac is a priority environmental contaminant detected in surface waters at concentrations up to 15 µg/L. 4'-Hydroxy Diclofenac Sulfate is a key human urinary metabolite entering wastewater treatment plants, and its quantitative monitoring enables back-calculation of community-wide diclofenac consumption in wastewater-based epidemiology (WBE) studies. The sulfate conjugate's aqueous stability and polarity make it a more reliable biomarker than the hydrolysis-prone acyl glucuronide for multi-day composite sampling campaigns [4].

Quote Request

Request a Quote for 4'-Hydroxy Diclofenac Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.